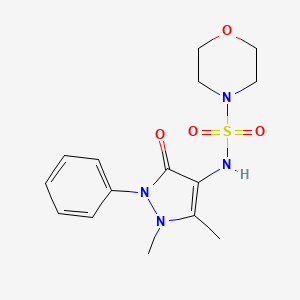
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It is characterized by the presence of an aminomethyl group at the 3-position, a tert-butyl group at the 5-position, and a carboxylic acid group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the furan ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or tetrahydrofuran derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)furan-2-carboxylic acid: Lacks the tert-butyl group, which may affect its steric and electronic properties.
5-(tert-Butyl)furan-2-carboxylic acid: Lacks the aminomethyl group, which may influence its reactivity and biological activity.
3-(Aminomethyl)-5-methylfuran-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to different steric effects.
Uniqueness
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl groups can enhance its stability, reactivity, and potential for specific interactions in various applications.
Properties
CAS No. |
799264-87-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13/h4H,5,11H2,1-3H3,(H,12,13) |
InChI Key |
KUFIAZNIYKWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11065864.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B11065873.png)
![[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11065876.png)
![ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate](/img/structure/B11065882.png)

![N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11065893.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-](/img/structure/B11065908.png)
![8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione](/img/structure/B11065914.png)

![Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11065924.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B11065929.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)
![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
